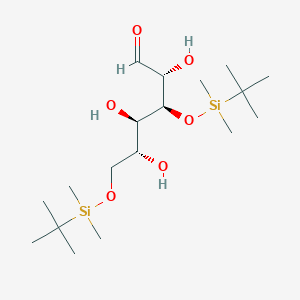
3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal can be synthesized through the selective protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal generally follows the same principles as laboratory-scale synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl (TBDMS) groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the activation of the glycosyl donor and the presence of a suitable catalyst .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal: Similar in structure but differs in the configuration of the glycosyl donor.
4-O-Acetyl-3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal: Contains an additional acetyl group, which affects its reactivity and applications.
Uniqueness
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific configuration and the presence of two TBDMS protecting groups, which provide stability and selectivity in glycosylation reactions .
Properties
Molecular Formula |
C18H40O6Si2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C18H40O6Si2/c1-17(2,3)25(7,8)23-12-14(21)15(22)16(13(20)11-19)24-26(9,10)18(4,5)6/h11,13-16,20-22H,12H2,1-10H3/t13-,14+,15+,16+/m0/s1 |
InChI Key |
FYBUNPMLSYQEME-ZJIFWQFVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C=O)O)O[Si](C)(C)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
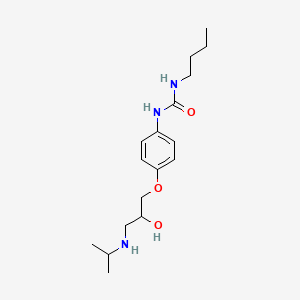
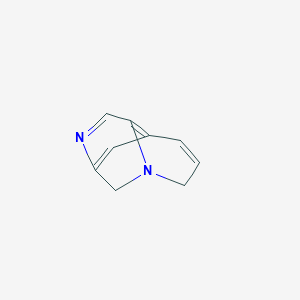
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
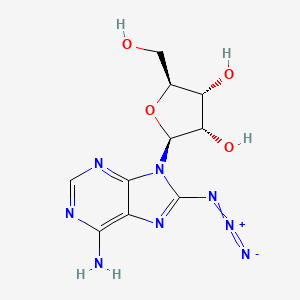
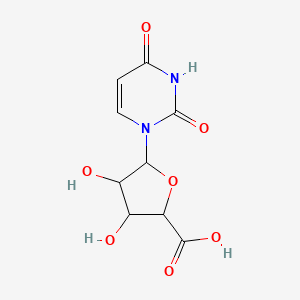
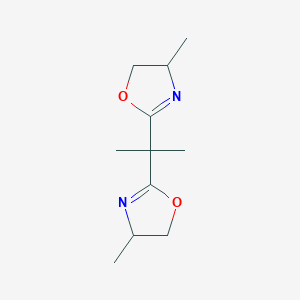
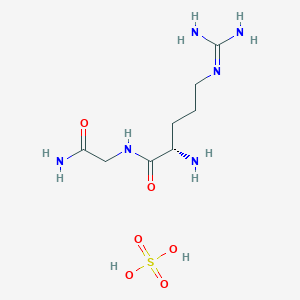
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
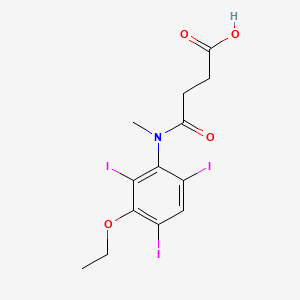
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
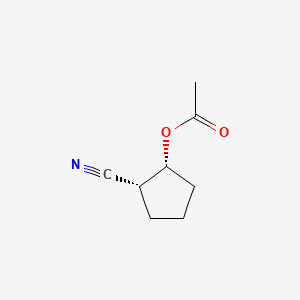
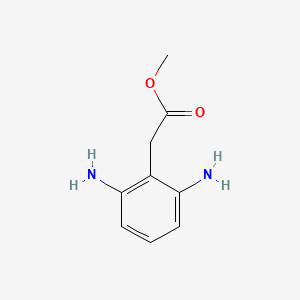
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
